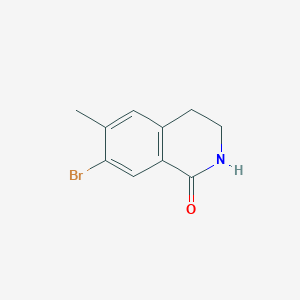![molecular formula C17H14Br2 B6294782 (S)-7,7'-Dibromo-2,2',3,3'-Tetrahydro-1,1'-spirobi[1H-indene], 98% CAS No. 2622154-83-8](/img/structure/B6294782.png)
(S)-7,7'-Dibromo-2,2',3,3'-Tetrahydro-1,1'-spirobi[1H-indene], 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-7,7'-Dibromo-2,2',3,3'-Tetrahydro-1,1'-spirobi[1H-indene], 98% is a synthetic compound that is used for a variety of applications in scientific research. It is a member of the class of compounds known as spiroindanes, which are characterized by their fused bicyclic ring structure. This compound has many unique properties that make it an ideal choice for use in synthetic organic chemistry and biochemistry.
Wirkmechanismus
(S)-7,7'-Dibromo-2,2',3,3'-Tetrahydro-1,1'-spirobi[1H-indene], 98% is believed to act as a substrate for a variety of enzymes. It is thought to be able to bind to the active sites of enzymes and facilitate their catalytic activity. This compound has been used in the study of the mechanism of action of enzymes such as cytochrome P450, which is involved in the metabolism of drugs, and proteases, which are involved in the breakdown of proteins.
Biochemical and Physiological Effects
(S)-7,7'-Dibromo-2,2',3,3'-Tetrahydro-1,1'-spirobi[1H-indene], 98% has not been studied extensively for its biochemical and physiological effects. However, it has been used in the study of the mechanism of action of certain enzymes, which suggests that it may have some effect on biochemical and physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
(S)-7,7'-Dibromo-2,2',3,3'-Tetrahydro-1,1'-spirobi[1H-indene], 98% has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is a stable compound that is not easily degraded. It also has a relatively low cost, which makes it an attractive choice for use in research. However, it is not a very soluble compound, which can limit its use in certain types of experiments.
Zukünftige Richtungen
There are several potential future directions for the use of (S)-7,7'-Dibromo-2,2',3,3'-Tetrahydro-1,1'-spirobi[1H-indene], 98%. It could be used in the synthesis of novel compounds, such as pharmaceuticals, or in the study of the mechanism of action of enzymes. It could also be used to study the effects of various compounds on biochemical and physiological processes. Additionally, it could be used in the synthesis of polymers and other materials. Finally, it could be used to study the interactions between spiroindanes and other molecules.
Synthesemethoden
(S)-7,7'-Dibromo-2,2',3,3'-Tetrahydro-1,1'-spirobi[1H-indene], 98% is synthesized by a multi-step process. The first step involves the reaction of 2,2'-dibromo-3,3'-dimethoxy-1,1'-spirobi[1H-indene] with sodium hydride in the presence of anhydrous dimethyl sulfoxide (DMSO). This reaction produces (S)-7,7'-dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene], which is then purified by column chromatography. The final product is then recrystallized from a solution of methanol and water.
Wissenschaftliche Forschungsanwendungen
(S)-7,7'-Dibromo-2,2',3,3'-Tetrahydro-1,1'-spirobi[1H-indene], 98% has been used in a variety of scientific research applications. It is commonly used as a substrate for the synthesis of various spiroindane derivatives, which are used in the synthesis of pharmaceuticals and other compounds. It has also been used in the synthesis of novel polymers, as well as in the study of the mechanism of action of certain enzymes.
Eigenschaften
IUPAC Name |
4,4'-dibromo-3,3'-spirobi[1,2-dihydroindene] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Br2/c18-13-5-1-3-11-7-9-17(15(11)13)10-8-12-4-2-6-14(19)16(12)17/h1-6H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDQTZMJCHMVTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC3=C2C(=CC=C3)Br)C4=C1C=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Br2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-7,7'-Dibromo-2,2',3,3'-Tetrahydro-1,1'-spirobi[1H-indene], 98% | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


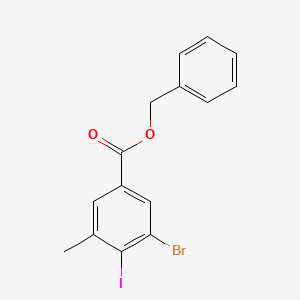
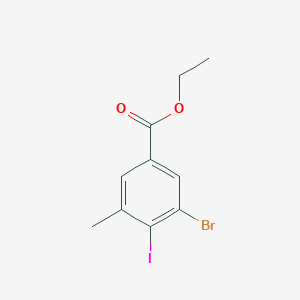
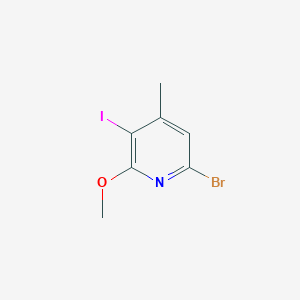
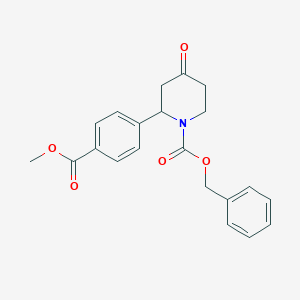
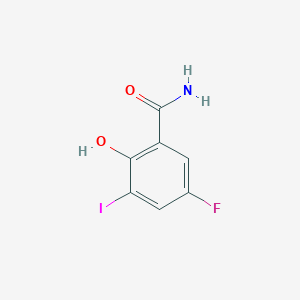
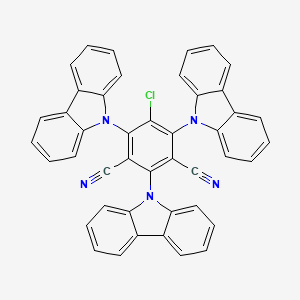
![(4R,4'R,5S,5'S)-2,2'-Cyclohexylidenebis[4,5-dihydro-4,5-diphenyloxazole], 98%, (99% ee)](/img/structure/B6294753.png)
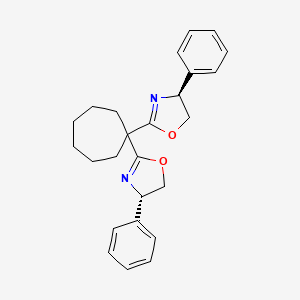
![(3aR,3a'R,8aS,8a'S)-2,2'-(Cyclobutane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B6294769.png)
![(4S,4'S,5R,5'R)-2,2'-Cyclohexylidenebis[4,5-dihydro-4,5-diphenyloxazole], 98%, (99% ee)](/img/structure/B6294772.png)
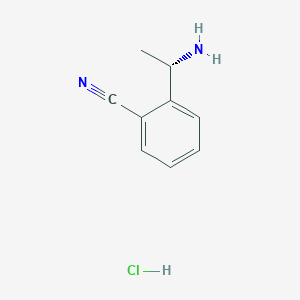
![(4R,4'R,5S,5'S)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[4,5-dihydro-4,5-diphenyloxazole], 98%](/img/structure/B6294775.png)
